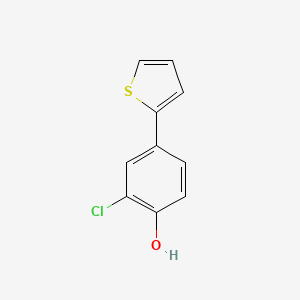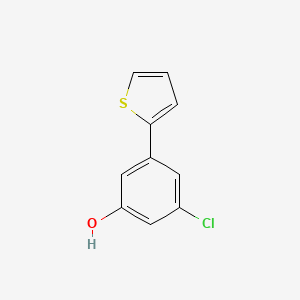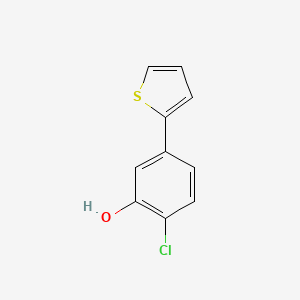
2-Chloro-5-(thiophen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(thiophen-2-yl)phenol, 95% (hereinafter referred to as "2-Chloro-5-Thiophenol") is a phenolic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Chloro-5-Thiophenol has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as the antimalarial drug artemisinin. It has also been used in the synthesis of a variety of other compounds, such as pesticides, herbicides, and fungicides. In addition, it has been used as a reagent in the synthesis of a variety of organic compounds, such as amino acids and peptides.
Mecanismo De Acción
2-Chloro-5-Thiophenol has been studied for its biochemical and physiological effects. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-Chloro-5-Thiophenol has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to reduce oxidative stress, scavenge free radicals, and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-Thiophenol has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. In addition, it has a relatively short reaction time and is easy to handle. However, it is also important to note that it is a highly reactive compound and should be handled with caution.
Direcciones Futuras
There are several potential future directions for 2-Chloro-5-Thiophenol. One potential direction is the use of the compound in drug development, as it could potentially be used as an inhibitor of cytochrome P450. In addition, it could be used in the synthesis of a variety of other compounds, such as pesticides, herbicides, and fungicides. Furthermore, it could be used in the synthesis of a variety of organic compounds, such as amino acids and peptides. Finally, it could be used as a reagent in the synthesis of a variety of other compounds.
Métodos De Síntesis
2-Chloro-5-Thiophenol can be synthesized from the reaction of 2-chloro-5-thiophenol and sulfuric acid. The reaction is as follows: 2-chloro-5-thiophenol + sulfuric acid → 2-chloro-5-(thiophen-2-yl)phenol, 95%. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C.
Propiedades
IUPAC Name |
2-chloro-5-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPVBQCLDPXTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685818 |
Source


|
| Record name | 2-Chloro-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(thiophen-2-YL)phenol | |
CAS RN |
1261955-97-8 |
Source


|
| Record name | 2-Chloro-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
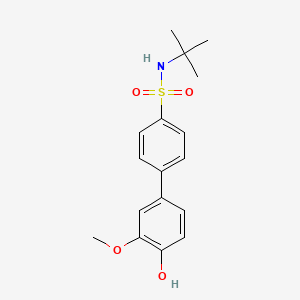
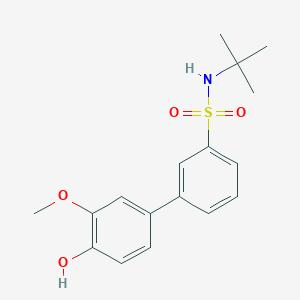
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)

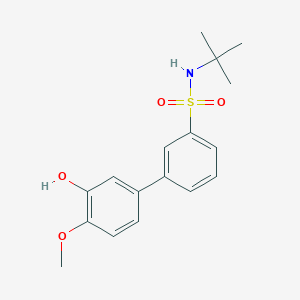
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)
